molecular formula C11H16N4O B2388303 N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide CAS No. 2411218-95-4

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide

Cat. No. B2388303
CAS RN: 2411218-95-4
M. Wt: 220.276
InChI Key: IOAACFUIUCIVQP-UHFFFAOYSA-N
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Description

The compound “N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The triazole ring is attached to a cyclopropyl group, a methyl group, and a prop-2-enamide group .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in the formation of coordination complexes . The reactivity of the triazole ring can be modified by substituents attached to it .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the triazole ring, the cyclopropyl group, the methyl group, and the prop-2-enamide group would all influence its properties .

Future Directions

The compound could be of interest in the field of medicinal chemistry given the known biological activity of triazoles . Further studies could explore its potential biological activity and possible applications.

properties

IUPAC Name

N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c1-4-10(16)14(2)7-9-12-13-11(15(9)3)8-5-6-8/h4,8H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAACFUIUCIVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2CC2)CN(C)C(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-N-methylprop-2-enamide

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